m-AMINOPHENYLTRIMETHOXYSILANE
Description
Significance of Organosilanes in Interfacial Engineering Research
Organosilanes are a class of silicon-based compounds that possess a unique dual-reactivity, making them indispensable in interfacial engineering. russoindustrial.ru Their general structure, R-Si(OR')₃, consists of an organic functional group (R) and hydrolyzable alkoxy groups (OR'). This structure allows them to act as molecular bridges, forming strong covalent bonds with both inorganic and organic materials. russoindustrial.ruzmsilane.com The alkoxy groups can hydrolyze to form silanol (B1196071) groups (Si-OH), which then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and minerals, forming stable siloxane (Si-O-Si) bonds. zmsilane.comresearchgate.net Simultaneously, the organic functional group can react and bond with an organic polymer matrix. russoindustrial.ru
Unique Contribution of m-AMINOPHENYLTRIMETHOXYSILANE to Functional Material Design
This compound (m-APTMS) stands out within the organosilane family due to its specific combination of an aromatic amine functional group and trimethoxysilyl groups. chemicalbook.comlookchem.com This unique structure provides a distinct set of properties that are highly valuable in the design of advanced functional materials. The presence of the aromatic ring imparts thermal stability, making it a suitable coupling agent for high-temperature applications. chemicalbook.combiosynth.com
The amine group on the phenyl ring is a versatile reactive site. It can participate in a variety of chemical reactions, allowing for the grafting of m-APTMS onto a wide range of polymer backbones and surfaces. acs.org This functionality is particularly useful in creating strong interfaces in high-performance composites. For instance, m-APTMS has been used to functionalize nanoparticles and create advanced coatings. In a recent study, this compound was used to functionalize niobium nitride (NbN) and integrate it into a polyurethane (PU) matrix. researchgate.net This resulted in a nanocomposite coating for aluminum alloys with superior corrosion resistance, flame retardancy, and mechanical strength, highlighting its potential in aerospace applications. researchgate.net
The rigid phenyl group in m-APTMS also influences the formation of self-assembled monolayers (SAMs). Compared to aliphatic aminosilanes, the rigidity of the phenyl component in aminophenyltrimethoxysilane can lead to more uniform films with a higher density of primary amine groups on the surface. researchgate.net This is advantageous for applications requiring a well-defined and reactive surface, such as in biosensors or as a foundation for further chemical modifications. researchgate.net
Overview of Current Research Trajectories and Future Directions
Current research on this compound is focused on leveraging its unique properties to develop innovative materials with tailored functionalities. A significant area of investigation is its use in advanced nanocomposites. Researchers are exploring its role in functionalizing various nanomaterials, such as graphitic carbon nitride and niobium nitride, to create coatings with exceptional barrier properties against corrosion and fire. researchgate.net The ability of m-APTMS to enhance the dispersion and interfacial bonding of nanofillers within a polymer matrix is a key factor driving this research.
Another promising research direction is the development of novel hybrid organic-inorganic materials through sol-gel processes. rsc.org For example, m-APTMS has been used to end-cap aramid chains, which are then incorporated into a silica (B1680970) network. rsc.org The resulting transparent ceramers exhibit high tensile strength and thermal stability, making them potentially useful for a variety of demanding applications. rsc.org
Future research is expected to delve deeper into the molecular-level interactions of m-APTMS at interfaces. Advanced characterization techniques and molecular dynamics simulations will likely be employed to gain a more precise understanding of how its structure influences the properties of the resulting materials. ncsu.edu This knowledge will enable the rational design of new materials with even greater performance. The versatility of the amine and trimethoxysilyl groups suggests that m-APTMS will continue to be a valuable building block in the creation of functional materials for diverse fields, including electronics, aerospace, and biomedical devices. researchgate.netgelest.com
Structure
3D Structure
Properties
IUPAC Name |
3-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRNELCZAZKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431182 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70411-42-6 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of M Aminophenyltrimethoxysilane
Chemical Pathways for the Synthesis of m-AMINOPHENYLTRIMETHOXYSILANE
The primary route for synthesizing aryltrialkoxysilanes, including the m-amino substituted variant, involves the reaction of an organometallic intermediate with a silicon alkoxide. The Grignard reaction is a well-established and versatile method for creating the crucial carbon-silicon bond.
The synthesis of this compound is effectively achieved through a Grignard reaction mechanism. This multi-step process begins with the formation of a Grignard reagent from an appropriately substituted haloarene.
Protection of the Amine Group: The primary amine group of the starting material, m-bromoaniline, is reactive toward Grignard reagents. Therefore, it must first be protected. This is typically done by reacting it with a suitable protecting agent, such as chlorotrimethylsilane, to form a non-reactive bis(trimethylsilyl)amino group.
Formation of the Grignard Reagent: The protected m-bromoaniline is then reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding arylmagnesium halide (Grignard reagent).
Silylation: The Grignard reagent is a potent nucleophile. It is subsequently reacted with a silicon electrophile, typically tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS). The nucleophilic aryl group attacks the electron-deficient silicon atom of the orthosilicate, displacing one of the alkoxide groups. nih.gov To favor the formation of the desired mono-substituted product, the reaction is often carried out at low temperatures (e.g., -30 °C to -78 °C), and the Grignard reagent is added slowly to an excess of the orthosilicate. nih.gov
Deprotection/Work-up: The final step involves the removal of the silyl (B83357) protecting groups from the amine functionality. This is typically accomplished by an acidic aqueous work-up, which hydrolyzes the N-Si bonds and the remaining alkoxide groups on the central silicon atom, which are then re-esterified to methoxy (B1213986) groups, yielding the final this compound product.
Utilization of this compound as a Key Precursor in Advanced Materials Synthesis
This compound is a valuable monomer and precursor due to its dual functionality: the reactive amine group and the hydrolyzable trimethoxysilyl group. This allows it to be incorporated into a wide range of organic and inorganic material systems.
Silsesquioxanes are cage-like oligosiloxanes with the general formula (RSiO1.5)n. Aminophenyl-functionalized silsesquioxanes are of particular interest for creating high-performance polymers with exceptional thermal stability. A direct synthesis approach using this compound has been shown to produce materials with superior properties compared to indirect methods.
In the direct synthesis, this compound undergoes controlled hydrolysis and condensation, often catalyzed by a base such as tetrabutylammonium (B224687) hydroxide. This process leads to the formation of a mixture of aminophenyl-substituted silsesquioxane cages (e.g., with n = 8, 10, 12). Research indicates that silsesquioxanes prepared directly from aminophenyltrimethoxysilane exhibit well-defined cage structures. This structural integrity is a key factor in enhancing the thermal properties of materials into which they are incorporated. In contrast, older methods involving the nitration and subsequent reduction of a pre-formed octaphenylsilsesquioxane (B33884) cage can lead to disruption of the Si-O framework, resulting in a less defined, resin-like structure with lower thermal stability.
| Property | Direct Synthesis (from this compound) | Indirect Synthesis (Nitration/Reduction of Octaphenyl-POSS) |
|---|---|---|
| Si-O Framework | Intact, well-defined cage structure | Disrupted, resin-like structure |
| 29Si NMR Spectrum | Narrow line widths, indicating structural regularity | Broad resonances, indicating structural disorder |
| Thermal Stability (TGA) | Superior thermal and thermo-oxidative stability | Lower thermal and thermo-oxidative stability |
The amine functionality of this compound allows it to act as an effective end-capping agent for various polymers. End-capping is a process where the ends of a polymer chain are terminated with a specific functional group, in this case, the aminophenyltrimethoxysilane moiety. This modifies the polymer's properties, often improving adhesion, thermal stability, and enabling moisture-curable crosslinking.
In a typical end-capping reaction, a prepolymer with reactive terminal groups, such as isocyanates in polyurethanes or anhydride (B1165640) groups in polyimides, is reacted with this compound. The nucleophilic primary amine of the silane (B1218182) reacts with the electrophilic group on the polymer chain end, forming a stable covalent bond. This reaction attaches the trimethoxysilyl group to the terminus of the polymer chain. Once incorporated, these terminal alkoxysilane groups can undergo hydrolysis and condensation reactions, either with moisture from the atmosphere or with other silane groups, to form a crosslinked network of siloxane (Si-O-Si) bonds. This crosslinking mechanism is fundamental to the curing of many modern adhesives, sealants, and coatings.
Co-Hydrolysis and Condensation Approaches for Organofunctional Silica (B1680970) Materials
This compound can be used to create organically modified silica (organosilica) materials through sol-gel processes involving co-hydrolysis and co-condensation. This approach allows for the homogeneous incorporation of aminophenyl groups throughout a silica matrix, rather than just on the surface.
In this method, this compound is mixed with a bulk silica precursor, most commonly tetraethyl orthosilicate (TEOS), in a solvent system (e.g., ethanol/water). The hydrolysis of the methoxy groups on the this compound and the ethoxy groups on TEOS is initiated, typically under acidic or basic catalysis, to form reactive silanol (B1196071) (Si-OH) groups. The amine functionality of the organosilane can itself act as a base catalyst for the process.
Subsequently, these silanol groups undergo condensation reactions with each other. There are two types of condensation:
Homo-condensation: where two silanol groups from the same precursor (e.g., two hydrolyzed TEOS molecules) react.
Co-condensation (or Hetero-condensation): where a silanol from the hydrolyzed this compound reacts with a silanol from the hydrolyzed TEOS.
Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties in M Aminophenyltrimethoxysilane
Kinetics and Catalysis of Methoxysilyl Hydrolysis in m-AMINOPHENYLTRIMETHOXYSILANE
The hydrolysis of the methoxysilyl groups (-Si(OCH₃)₃) on this compound is the initial and rate-determining step in the sol-gel process. This reaction involves the nucleophilic substitution of methoxy (B1213986) groups with hydroxyl groups from water, producing silanols (-Si(OH)₃) and methanol (B129727) as a byproduct.
The kinetics of this reaction are highly dependent on the pH of the medium. The rate of alkoxysilane hydrolysis generally exhibits a minimum at a neutral pH of around 7 and increases significantly under both acidic and basic conditions. unitbv.ro
Acid Catalysis: Under acidic conditions, a methoxy-oxygen is protonated, making the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. This mechanism typically leads to a rapid hydrolysis rate. unitbv.romdpi.com
The presence of the amine functionality ensures high reactivity, not only with external catalysts but also through self-condensation pathways, leading to the formation of cross-linked networks. acs.org
Table 1: Influence of pH on Hydrolysis Rate of Alkoxysilanes
| pH Condition | Catalyst | Relative Hydrolysis Rate | Primary Mechanism |
|---|---|---|---|
| < 7 (Acidic) | H⁺ | Fast | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. unitbv.romdpi.com |
| ~ 7 (Neutral) | None/Water | Slowest | Uncatalyzed nucleophilic substitution. unitbv.ro |
This table provides a generalized representation of pH effects on alkoxysilane hydrolysis based on established principles.
Mechanisms of Siloxane Network Formation via Condensation Reactions
Following hydrolysis, the generated silanol (B1196071) groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si). mdpi.comresearchgate.net This process results in the formation of water or alcohol and is the fundamental step in building the inorganic network structure of the final material. researchgate.net
Condensation can proceed via two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O)
Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. (≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH)
The relative rates of hydrolysis and condensation determine the final structure of the polysiloxane network. Under acid-catalyzed conditions, hydrolysis is generally faster than condensation, leading to the formation of more linear, less branched polymers as monomeric silanols are formed before significant condensation occurs. unitbv.ro Conversely, base-catalyzed conditions tend to promote condensation of silanols as soon as they are formed, leading to more compact, highly branched, and particulate structures. The amine group of this compound can promote this type of cluster growth.
The formation of the siloxane network provides the structural integrity for hybrid materials, and the covalent linkage between the organic (aminophenyl) and inorganic (silica) phases is key to improving mechanical and thermal properties. researchgate.netresearchgate.net
Influence of Reaction Parameters on Sol-Gel Process Dynamics
The dynamics of the sol-gel process for this compound are sensitive to several key reaction parameters, which must be carefully controlled to achieve desired material properties. unitbv.ro
pH and Catalysts: As discussed, pH is a dominant factor. Acidic catalysis favors the formation of weakly branched networks, while basic conditions lead to more densely cross-linked, particulate gels. unitbv.ro The choice of an external acid or base catalyst, or reliance on the internal catalysis by the amine group, will dictate the network morphology. acs.org
Water-to-Silane Ratio (R): The stoichiometry of water is crucial. A substoichiometric amount of water relative to the methoxy groups will result in incomplete hydrolysis, leaving unreacted alkoxy groups and leading to a more linear polymer structure. uni-saarland.de An excess of water promotes complete hydrolysis and a higher degree of cross-linking, ultimately forming a three-dimensional network. uni-saarland.de For the related p-aminophenyltrimethoxysilane, a specific water-to-silane equivalent was found to be optimal for maximizing surface coverage in silanization reactions. researchgate.net
Solvent: The choice of solvent affects the solubility of the silane (B1218182), the miscibility of reactants (water and silane), and the rates of hydrolysis and condensation. Alcohols are common solvents as they are miscible with both water and alkoxysilanes.
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. unitbv.ro In studies of similar silanes, elevated temperatures (e.g., 130°C) have been used to drive the reaction to completion and maximize surface functionalization. researchgate.net
Concentration: The concentration of the silane precursor in the solution influences the proximity of reacting species, thereby affecting the condensation rate and the growth of the polymer network.
Table 2: Effect of Reaction Parameters on Sol-Gel Process of this compound
| Parameter | Effect on Hydrolysis | Effect on Condensation | Resulting Network Structure |
|---|---|---|---|
| Low pH (<4) | Fast | Slow | Linear or lightly branched polymers. unitbv.ro |
| High pH (>7) | Fast | Fast | Densely cross-linked, particulate clusters. unitbv.ro |
| Low Water Ratio (R<3) | Incomplete | Slower | More linear, less cross-linked network with residual methoxy groups. uni-saarland.de |
| High Water Ratio (R≥3) | Complete | Faster | Highly cross-linked, three-dimensional network. uni-saarland.deresearchgate.net |
| High Temperature | Increased Rate | Increased Rate | Faster gelation, potential for increased cross-link density. unitbv.roresearchgate.net |
This table summarizes the general influence of key parameters on the sol-gel process based on established research findings.
Reactivity and Functionalization Chemistry of the Amine Group in M Aminophenyltrimethoxysilane
Covalent Bonding Strategies with Organic Polymer Matrices
The primary amine group of m-APTMS is a potent nucleophile, enabling it to participate in a range of covalent bonding reactions with various organic polymer matrices. libretexts.org This capability is fundamental to its role as a coupling agent, enhancing adhesion and compatibility between dissimilar materials.
Epoxy Resins: The amine group readily reacts with the epoxide rings of epoxy resins in a ring-opening addition reaction. gelest.combme.hu This process forms a stable carbon-nitrogen bond, effectively cross-linking the silane (B1218182) into the polymer network. This covalent integration significantly improves the mechanical properties and thermal stability of the resulting composite material. Amine functional silanes can be blended with the hardener component of two-part epoxy systems or used to pretreat fillers. gelest.com
Polyurethanes: In polyurethane systems, the amine group of m-APTMS can react with isocyanate (-NCO) groups. researchgate.netscribd.com This reaction forms a urea (B33335) linkage, incorporating the silane into the polyurethane backbone. This strategy is employed to enhance the barrier properties and corrosion resistance of polyurethane coatings. For instance, m-APTMS has been used to functionalize nanofillers which are then incorporated into polyurethane coatings for aerospace applications. researchgate.netresearchgate.net
Polyamides and Polyimides: m-APTMS can be incorporated into polyamide and polyimide structures. In the synthesis of aramids (aromatic polyamides), m-APTMS can be used as an end-capping agent for polymer chains terminated with acid chloride groups. researchgate.net The amine group reacts with the acyl chloride to form a stable amide bond. This approach has been used to create hybrid materials where the aramid chains are chemically bonded to a silica (B1680970) network formed by the hydrolysis of the trimethoxysilane (B1233946) groups. researchgate.net Similarly, it serves as a coupling agent for polyimides, particularly in applications within the electronics industry. gelest.com
The following table summarizes the covalent bonding reactions of the amine group in m-APTMS with various polymer matrices:
| Polymer Matrix | Reactive Group in Polymer | Resulting Linkage | Reference |
|---|---|---|---|
| Epoxy Resins | Epoxide Ring | C-N (amine) | gelest.combme.hu |
| Polyurethanes | Isocyanate (-NCO) | Urea | researchgate.netscribd.com |
| Polyamides (Aramids) | Acyl Chloride (-COCl) | Amide | researchgate.net |
| Polyimides | - | - | gelest.com |
Interfacial Reactivity with Inorganic Surfaces
After the initial silanization process, where the trimethoxysilane groups react with surface hydroxyls (e.g., on silica) to form siloxane (Si-O-Si) bonds, the aminophenyl groups are oriented away from the surface. researchgate.net These exposed amine functionalities can then interact with the substrate or surrounding molecules.
The amine group can engage in further reactions at the interface. For instance, on certain surfaces or under specific conditions, the amino groups can react with surface sites. researchgate.net The nature of this reactivity is highly dependent on the composition of the inorganic surface and the reaction conditions.
Role of Hydrogen Bonding and Electrostatic Interactions
Beyond covalent interactions, the amine group significantly influences the interfacial properties through non-covalent forces, namely hydrogen bonding and electrostatic interactions.
Electrostatic Interactions: The basic nature of the amine group means it can be protonated (to -NH3+) in acidic environments or in the presence of proton-donating species on the surface. mdpi.com This protonation creates a positive charge, leading to electrostatic interactions with negatively charged surfaces or anions in the vicinity. yok.gov.tr These electrostatic forces can play a vital role in the layer-by-layer assembly of thin films and the adsorption of specific molecules onto the functionalized surface. yok.gov.tr For example, the interaction between protonated amine groups and negatively charged species is a key principle in creating multilayered functional coatings. mdpi.comyok.gov.tr
The following table outlines the interfacial interactions of the amine group of m-APTMS:
| Interaction Type | Description | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Interaction between the amine group (as donor or acceptor) and surface hydroxyl groups or other polar molecules. | Enhances adhesion and stability of the silane layer. | jchemrev.comsavemyexams.comresearchgate.netosti.gov |
| Electrostatic Interactions | Attraction between the protonated amine group (-NH3+) and negatively charged surface sites or species. | Crucial for layer-by-layer assembly and directed adsorption. | mdpi.comyok.gov.tr |
Post-Modification Reactions for Tailored Functionalities
The amine group of surface-grafted m-APTMS serves as a reactive handle for further chemical modifications, allowing for the tailoring of surface properties for specific applications. This "post-functionalization" approach is a powerful strategy for creating highly specialized materials.
A variety of chemical reactions can be performed on the amine group. For instance, acylation, the reaction with an acyl chloride or anhydride (B1165640), can be used to introduce new functional groups. nih.gov This has been demonstrated with moderate success in modifying amine-containing nanoparticles. nih.gov
Another important post-modification strategy is the reaction with isocyanates or isothiocyanates to form urea or thiourea (B124793) linkages, respectively. This allows for the attachment of a wide range of molecules, including fluorescent dyes, polymers, or biological ligands, to the surface. nih.gov
The ability to chemically modify the amine group of m-APTMS after it has been anchored to a surface opens up possibilities for creating surfaces with precisely controlled chemical and physical properties. This is particularly valuable in fields such as sensors, chromatography, and biomaterials, where surface functionality is paramount.
Advanced Applications of M Aminophenyltrimethoxysilane in Materials Science and Engineering
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. mdpi.combohrium.com m-APTMS is instrumental in the synthesis of these materials, facilitating strong covalent bonding between the two dissimilar phases. rsc.org This chemical linkage is critical for achieving enhanced material performance.
The sol-gel process is a common method for preparing these hybrids. rsc.org It involves the hydrolysis and condensation of metal alkoxides, like the methoxysilane (B1618054) groups in m-APTMS, to form an inorganic network within a polymer matrix. rsc.orgresearchgate.net The amine group of m-APTMS can simultaneously react with the organic polymer, creating a seamless and robust interface.
Epoxy-Silica Systems with Controlled Interfacial Bonding
In epoxy-silica hybrid systems, m-APTMS serves as a key coupling agent to create strong chemical bonds at the interface between the epoxy resin and the silica (B1680970) network. researchgate.net The amine group of m-APTMS reacts with the epoxy groups of the resin, while its methoxysilane groups co-condense with a silica precursor, such as tetraethoxysilane (TEOS), through a sol-gel process. researchgate.net This dual reactivity ensures that the silica network is chemically integrated into the epoxy matrix, rather than being a simple physical mixture. researchgate.net
This controlled interfacial bonding leads to significant improvements in the material's properties. Research has shown that epoxy-silica hybrids prepared with aminophenyltrimethoxysilane exhibit enhanced thermal and mechanical properties compared to systems with un-bonded silica networks. researchgate.net The chemical linkage restricts the mobility of the polymer chains at the interface, leading to a higher glass transition temperature (Tg) and improved storage modulus. researchgate.netresearchgate.net
Table 1: Effect of Interfacial Bonding on Epoxy-Silica Hybrids
| Property | Epoxy with Un-bonded Silica | Epoxy with m-APTMS Bonded Silica |
|---|---|---|
| Interfacial Interaction | Weak (van der Waals forces) | Strong (covalent bonds) |
| Thermal Stability | Lower | Higher researchgate.net |
| Glass Transition Temp. (Tg) | Lower | Higher researchgate.net |
Aramid-Based Hybrid Composites (e.g., Aramid-Silica, Aramid-Titania, Kevlar-Nomex-Boehmite)
m-APTMS is employed to enhance the properties of aramid-based hybrid composites, which are known for their exceptional strength and thermal resistance. In these systems, m-APTMS acts as an end-capping agent for the aramid polymer chains. researchgate.netrsc.orgdtic.mil The amine group of m-APTMS reacts with the carbonyl chloride end groups of the aramid, while the trimethoxysilane (B1233946) groups are available to form an inorganic network. rsc.orgdtic.mil
For instance, in aramid-silica nanocomposites, poly(phenylene-terephthalamide) chains are end-capped with m-APTMS. researchgate.netrsc.org Subsequently, the hydrolysis and condensation of a silica precursor like tetramethoxysilane (B109134) (TMOS) create a silica network that is chemically bonded to the aramid chains. researchgate.netrsc.org This approach results in transparent and tough hybrid films with significantly improved tensile strength and thermal decomposition temperatures. researchgate.netdtic.mil
Similar strategies are used to create aramid-titania and Kevlar-Nomex-boehmite composites. researchgate.netcapes.gov.brresearchgate.netscispace.com In aramid-titania hybrids, m-APTMS facilitates the chemical bonding between the aramid and the in-situ formed titania network, leading to improved glass transition temperatures and storage moduli. researchgate.net For Kevlar-Nomex-boehmite composites, m-APTMS is used to end-cap the copolymer chains, which then chemically bond to a boehmite (aluminum oxide hydroxide) network formed via a sol-gel process. capes.gov.brresearchgate.netscispace.com These materials exhibit high tensile strength and thermal stability. capes.gov.brresearchgate.net
Table 2: Properties of Aramid-Based Hybrid Composites with m-APTMS
| Composite System | Inorganic Phase | Key Improvement with m-APTMS |
|---|---|---|
| Aramid-Silica | Silica (from TMOS/TEOS) | Increased tensile strength and thermal stability. researchgate.netrsc.orgdtic.mil |
| Aramid-Titania | Titania (from TPOT) | Higher glass transition temperature and storage modulus. researchgate.net |
Polyimide-Based Nanocomposites and Hybrid Films
m-APTMS is utilized in the synthesis of polyimide-silica hybrid films and nanocomposites to create covalent bonds between the polyimide matrix and the silica phase. icm.edu.pl In a common approach, p-aminophenyltrimethoxysilane (a positional isomer of m-APTMS) is used to terminate polyamic acid chains, the precursor to polyimide. nycu.edu.twnycu.edu.twacs.org The trimethoxysilyl groups then undergo a sol-gel process, often self-catalyzed by the acid groups of the polyamic acid, to form a crosslinked polysilsesquioxane (PSSQ)-like network within the polyimide matrix upon thermal imidization. nycu.edu.twnycu.edu.tw
This chemical integration of the silica network leads to hybrid films with a range of enhanced properties. Research has demonstrated that these polyimide/PSSQ-like hybrid films exhibit higher thermal stability, increased glass transition temperatures, and improved mechanical properties, such as a higher storage modulus, compared to pure polyimide. nycu.edu.twnycu.edu.tw Furthermore, the incorporation of the silica network can lead to a lower dielectric constant and reduced water absorption, which are desirable properties for microelectronics applications. nycu.edu.tw The size of the silica domains can be controlled to the nanoscale, resulting in transparent and flexible films. nycu.edu.tw
Role as a Coupling Agent in High-Performance Composites
Enhancement of Interfacial Adhesion between Dissimilar Phases
The effectiveness of a composite material is highly dependent on the strength of the adhesion at the interface between its constituent phases. nih.govmdpi.com Weak interfacial adhesion can lead to premature failure under stress. m-APTMS enhances this adhesion by forming strong covalent bonds with both the inorganic and organic components. scribd.comepo.org
The trimethoxysilane end of the m-APTMS molecule hydrolyzes in the presence of moisture to form silanol (B1196071) groups. scribd.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass, or metal oxides, forming stable -Si-O-metal or -Si-O-Si- bonds. scribd.com Simultaneously, the amine group on the phenyl ring of m-APTMS is available to react and form covalent bonds with the polymer matrix, for example, with epoxy, isocyanate, or carbonyl functionalities. This molecular-level connection creates a robust interphase region that facilitates efficient stress transfer from the polymer matrix to the reinforcing inorganic phase, thereby improving the mechanical properties and durability of the composite. nih.govresearchgate.net
Compatibilization of Nanofillers (e.g., Silanized Graphene, Silicate (B1173343) Nanotubes, Zirconium Dioxide) within Polymer Matrices
The uniform dispersion of nanofillers within a polymer matrix is critical for realizing their full potential in enhancing material properties. However, the high surface energy and tendency of nanofillers to agglomerate often pose significant challenges. m-APTMS is used to functionalize the surface of these nanofillers, a process known as silanization, to improve their compatibility with the polymer matrix. nih.govrsc.org
In the case of silanized graphene , the surface of graphene oxide, which possesses hydroxyl and carboxyl groups, can be treated with m-APTMS. nih.govrsc.org The silane's methoxy (B1213986) groups react with the surface functionalities of the graphene, while the amine group provides a reactive site for bonding with the polymer matrix, such as aramid. nih.govrsc.org This surface modification not only improves the dispersion of graphene platelets but also leads to stronger interfacial adhesion, resulting in composites with significantly higher glass transition temperatures and storage moduli. nih.govrsc.orgresearchgate.net Studies have shown that aminophenyl-trialkoxysilane provides better results than aminopropyl-trialkoxysilane due to the increased rigidity of the phenyl group. nih.govrsc.orgresearchgate.net
For silicate nanotubes (SNTs) , such as those with a chrysotile-type structure, the surface can be modified with m-aminophenyltrimethoxysilane. researchgate.net This silanization helps to compatibilize the SNTs within a polyimide matrix, leading to improved ductility in the resulting nanocomposite films compared to those filled with other nanoparticles like montmorillonite. researchgate.net
Similarly, the surface of zirconium dioxide (ZrO2) nanoparticles can be treated with silane (B1218182) coupling agents to enhance their dispersion in a polymer matrix. This surface modification improves the interfacial bonding and can lead to polyimide nanocomposites with enhanced mechanical properties. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | m-APTMS |
| p-Aminophenyltrimethoxysilane | p-APTMS |
| Aluminum sec-butoxide | - |
| Boehmite | - |
| Diglycidyl ether of bisphenol-A | DGEBA |
| Isocyanato‐propyltriethoxysilane | ICTOS |
| Kevlar | - |
| Montmorillonite | MMT |
| N-methyl-2-pyrrolidone | NMP |
| Nomex | - |
| Oxydianiline | ODA |
| Phenyltrialkoxysilane | PTS |
| Poly(amic acid) | PAA |
| Poly(phenylene-terephthalamide) | - |
| Polysilsesquioxane | PSSQ |
| Pyromellitic dianhydride | PMDA |
| Silicate nanotubes | SNT |
| Terephthaloyl chloride | TPC |
| Tetraethoxysilane | TEOS |
| Tetramethoxysilane | TMOS |
| Tetraethylorthotitanate | TPOT |
Surface Modification for Targeted Applications
The trifunctional nature of this compound (m-APTMS), possessing a reactive aromatic amine and hydrolyzable methoxy groups, makes it a versatile agent for tailoring the surface properties of various materials. This capability is pivotal for a range of advanced applications where the interface between a substrate and its environment dictates performance. Through controlled surface modification, m-APTMS can impart desired functionalities, leading to enhanced material properties and novel device fabrication.
Surface Functionalization of Glass and Silica Substrates
The surface of glass and silica is rich in hydroxyl (-OH) groups, which serve as ideal anchoring points for the methoxysilane groups of m-APTMS. The silane undergoes hydrolysis in the presence of water to form silanol groups, which then condense with the substrate's hydroxyl groups, forming stable covalent siloxane (Si-O-Si) bonds. researchgate.netscribd.com This process effectively grafts the aminophenyl moiety onto the surface, transforming the hydrophilic and often inert glass or silica into a functionalized platform.
The primary amine on the phenyl ring introduces a reactive site that can be further utilized for a variety of chemical transformations. This functionalization is critical in fields like chromatography, where the modification of silica particles with aminophenyl groups can alter the separation characteristics of a column. researchgate.net The density of these functional groups on the silica surface can be controlled by adjusting reaction conditions such as temperature, time, and the concentration of the silane, allowing for the fine-tuning of surface properties. researchgate.netacs.org
Research has shown that optimizing silanization parameters is crucial for achieving a high degree of surface coverage. For instance, studies on the related p-aminophenyltrimethoxysilane (p-APTMS) on superficially porous silica particles revealed that elevated temperatures (130 °C) and the addition of water during the reaction significantly increased the surface coverage, approaching theoretical limits. researchgate.net This level of control is essential for creating reproducible and effective functionalized surfaces.
The modification of glass and silica with m-APTMS can also influence the physical properties of the surface. While the formation of a self-assembled monolayer of aminosilanes may only be nanometers thick, it can significantly alter surface energy and wettability. researchgate.net This ability to precisely engineer the surface at a molecular level is fundamental to the advanced applications discussed in subsequent sections.
Fabrication of Functional Coatings with Enhanced Properties (e.g., Corrosion Resistance, Flame Retardancy)
This compound plays a crucial role as a coupling agent and adhesion promoter in the development of high-performance functional coatings. Its bifunctional nature allows it to bridge the interface between an inorganic substrate (like metal or glass) and an organic polymer coating, leading to significantly improved durability and performance. gelest.comnih.gov
Corrosion Resistance:
In the realm of corrosion protection, m-APTMS is utilized to enhance the barrier properties and adhesion of protective coatings on metal substrates such as aluminum and steel. gelest.comresearchgate.netnih.gov When applied to a metal surface, the silane forms a dense, cross-linked polysiloxane film that acts as a physical barrier to corrosive agents like water and chloride ions. researchgate.netnih.gov The amine functionality can further interact with the polymer matrix of the coating, such as polyurethane or epoxy, creating strong covalent bonds that improve coating adhesion and reduce delamination. researchgate.netresearchgate.net
Recent research has focused on incorporating m-APTMS-functionalized nanoparticles into polymer coatings to further boost corrosion resistance. For example, nanocomposites containing m-APTMS-functionalized niobium nitride (NbN) or tantalum nitride (TaN) within a polyurethane (PU) matrix have demonstrated exceptional performance. researchgate.netresearchgate.net These coatings exhibit remarkably high impedance values in electrochemical tests, indicating superior protection against corrosion even after prolonged exposure to harsh environments. researchgate.netresearchgate.net
Interactive Data Table: Corrosion Resistance of m-APTMS Modified Coatings
| Coating System | Substrate | Coating Resistance (Rcoat) in Ω cm² | Exposure Time | Reference |
| PU/functionalized NbN/GCN | Aluminum | 5.65 x 10¹¹ | 600 hours | researchgate.netresearchgate.net |
| PU/functionalized TaN/GCN | Aluminum | 8.89 x 10¹¹ | 40 days | researchgate.netresearchgate.net |
| Epoxy/CaFe-TTA LDH@g-C3N4 | Q235 Steel | 2.25 x 10⁸ | 60 days | researchgate.net |
Flame Retardancy:
The incorporation of m-APTMS-functionalized fillers also contributes to the flame retardant properties of polymer composites. nih.govresearchgate.netresearchgate.net The silane can improve the dispersion and interfacial bonding of flame-retardant fillers, such as graphitic carbon nitride (GCN), within the polymer matrix. researchgate.netresearchgate.net This enhanced interaction leads to a synergistic effect that improves the thermal stability of the composite. In the event of a fire, the modified coating can form a more stable char layer, which acts as a barrier to heat and mass transfer, thereby reducing the peak heat release rate, total heat release, and smoke production. researchgate.netresearchgate.net
Bio-Interfacial Engineering for DNA Immobilization Platforms
The ability to securely anchor biomolecules like DNA to solid substrates is fundamental for the development of biosensors, DNA microarrays, and other diagnostic platforms. google.comresearchgate.net this compound is a key chemical used in this field of bio-interfacial engineering. google.comgoogle.com It provides a versatile platform for the covalent immobilization of DNA onto surfaces like glass or silica. google.com
The process begins with the functionalization of the substrate with m-APTMS, creating a surface rich in primary amine groups. These amine groups can then be used to covalently bind DNA probes. google.comnih.gov One common method involves activating the amine groups with a cross-linker, such as glutaraldehyde, which then reacts with amine groups on the DNA molecules. nih.gov This creates a stable, covalent linkage that prevents the DNA from detaching during subsequent hybridization and washing steps. google.com
The density and orientation of the immobilized DNA probes are critical for the performance of the resulting device. google.com A well-organized monolayer of m-APTMS can lead to a higher density of probe immobilization and better accessibility for target DNA binding, ultimately enhancing the sensitivity and specificity of the biosensor. researchgate.net Researchers have developed various methods, including one-step surface modification techniques, to create aminosilane-derivatized surfaces for efficient DNA immobilization via ionic adsorption or covalent cross-linking. google.com
The optimization of immobilization conditions, such as incubation time and temperature, is crucial for maximizing the fluorescence signals in detection assays. google.com For instance, studies have shown that an incubation temperature of 42°C can yield higher fluorescence signals in certain DNA detection applications. google.com
Catalytic Support Materials and Enzyme Immobilization Carriers
The high surface area and reactive nature of silica, combined with the functional handle provided by m-APTMS, make it an excellent material for creating catalytic supports and carriers for enzyme immobilization. eduardbardaji.comresearchgate.net
Catalytic Support Materials:
In heterogeneous catalysis, the support material plays a critical role in dispersing and stabilizing the active catalytic species. By functionalizing silica with m-APTMS, the surface can be tailored to anchor metal catalysts. gelest.com The amine groups can act as ligands, coordinating with metal ions or complexes and preventing their aggregation. This leads to highly dispersed and stable catalysts with improved activity and selectivity. For example, silica functionalized with aminosilanes has been used to support palladium catalysts for cross-coupling reactions. gelest.com The rigid aminophenyl linker can help prevent undesirable interactions between the catalyst and the silica support, preserving the reactivity of the catalytic center. acs.org
Enzyme Immobilization Carriers:
Immobilizing enzymes on solid supports offers several advantages for industrial biocatalysis, including enhanced stability, ease of separation from the reaction mixture, and reusability. eduardbardaji.comresearchgate.net this compound is used to prepare carriers for enzyme immobilization, typically on silica-based materials. google.com
The process involves first treating the silica carrier with m-APTMS to introduce amine functionalities. google.com These amine groups can then be activated, for example with glutaraldehyde, to create reactive aldehyde groups. google.comsunresinlifesciences.com Enzymes, which have available amine groups on their surface, can then be covalently bonded to the activated carrier. google.comsunresinlifesciences.com This covalent attachment provides a robust immobilization that can withstand various reaction conditions. sunresinlifesciences.com The properties of the immobilized enzyme, such as its activity and stability, are influenced by the carrier material and the immobilization chemistry. eduardbardaji.comwordpress.com The ability to create multi-layered enzyme compositions on these carriers can lead to a very high amount of enzyme activity per unit volume, which is highly desirable for industrial processes. google.com
Characterization Techniques for M Aminophenyltrimethoxysilane Modified Systems
Vibrational and Nuclear Magnetic Resonance Spectroscopies
Spectroscopic techniques are fundamental in providing detailed information about the chemical structure and bonding environment within m-AMINOPHENYLTRIMETHOXYSILANE-modified systems. They are crucial for verifying the covalent linkage of the silane (B1218182) and analyzing the extent of its hydrolysis and condensation reactions.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and confirm the chemical modification of a substrate with this compound. By analyzing the absorption of infrared radiation, FTIR can detect the characteristic vibrational modes of the chemical bonds present in the silane and the substrate.
When this compound is successfully grafted onto a material, the resulting FTIR spectrum will exhibit new absorption bands characteristic of the silane, or shifts in existing bands of the substrate. The key process involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) into silanol (B1196071) groups (Si-OH), followed by condensation with hydroxyl groups on the substrate surface or with other silanol groups, forming stable siloxane (Si-O-Si) or Si-O-Substrate bonds. nih.gov
Detailed Research Findings: Analysis of materials treated with aminosilanes reveals several key spectral regions of interest. The disappearance or reduction in the intensity of peaks associated with the Si-OCH₃ groups is a primary indicator of successful hydrolysis and condensation. Concurrently, the appearance of broad bands corresponding to Si-O-Si asymmetric stretching vibrations is a definitive sign of the formation of a polysiloxane network on the surface.
Characteristic peaks for aminophenylsilane-modified systems include:
N-H Stretching: Vibrations from the primary amine (-NH₂) group typically appear in the 3300-3500 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretches from the phenyl ring are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is found near 1590-1620 cm⁻¹. researchgate.net
Aromatic C=C Stretching: Peaks corresponding to the phenyl ring are typically seen in the 1450-1600 cm⁻¹ range.
Si-O-C Stretching: The stretching vibrations of the Si-O-C bonds from the unhydrolyzed methoxy groups are located around 1080-1100 cm⁻¹ and 820-840 cm⁻¹. researchgate.net
Si-O-Si Stretching: The formation of a siloxane network is confirmed by strong, broad asymmetric stretching bands typically appearing in the 1000-1130 cm⁻¹ region. researchgate.net
The table below summarizes the typical FTIR peak assignments for a substrate modified with an aminophenyl silane like this compound.
Interactive Data Table: FTIR Peak Assignments for Aminosilane-Modified Surfaces
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
|---|---|---|---|
| 3300-3500 | N-H Stretch | -NH₂ (Amino) | Confirms presence of the amino functionality. |
| 3000-3100 | C-H Stretch | Aromatic C-H | Indicates the presence of the phenyl ring. |
| 1590-1620 | N-H Bend | -NH₂ (Amino) | Further confirmation of the amino group. researchgate.net |
| 1450-1600 | C=C Stretch | Aromatic Ring | Confirms the integrity of the phenyl structure. |
| 1000-1130 | Si-O-Si Asymmetric Stretch | Siloxane | Evidence of silane condensation and network formation. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) for Network Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for analyzing the structure and connectivity of silicon atoms in silane-based networks. ucsb.edu Specifically, ²⁹Si NMR provides detailed quantitative information about the hydrolysis and condensation state of this compound. unavarra.es The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, which changes depending on how many siloxane bonds (Si-O-Si) it has formed. unige.ch
For a trifunctional silane like this compound, the silicon atom is designated as a 'T' site. The superscript 'n' in Tⁿ denotes the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom. The progression of condensation can be monitored by observing the relative intensities of the signals corresponding to these different species: arizona.edu
T⁰: Monomeric, unreacted, or fully hydrolyzed silane (R-Si(OH)₃).
T¹: Silicon atom with one siloxane bond, representing a dimer or an end-group in a chain.
T²: Silicon atom with two siloxane bonds, found in the middle of a linear chain.
T³: Silicon atom with three siloxane bonds, representing a fully cross-linked network site.
Detailed Research Findings: Studies on the condensation of organotrialkoxysilanes show a clear progression from T⁰ to T³ species over time. ucsb.eduafinitica.com The initial ²⁹Si NMR spectrum of a solution of this compound would show a single peak in the T⁰ region. As hydrolysis and condensation proceed, this peak diminishes, and new peaks corresponding to T¹, T², and eventually T³ species appear at progressively higher fields (less negative ppm values). researchgate.net The relative integration of these peaks allows for the calculation of the degree of condensation (DOC), providing a quantitative measure of the cross-linking within the silane layer.
The chemical shifts for phenyl- and amino-substituted silanes are influenced by the electronic effects of the organic substituent. The phenyl group generally causes a downfield shift compared to alkyl groups.
The following table provides representative chemical shift ranges for the different T-species in aminophenylsilane networks.
Interactive Data Table: Representative ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species
| Species | Structure | Description | Typical Chemical Shift Range (ppm) |
|---|---|---|---|
| T⁰ | R-Si(OR')₃ / R-Si(OH)₃ | Monomer | -40 to -50 |
| T¹ | R-Si(OSi)(OR')₂ | End-group | -50 to -60 |
| T² | R-Si(OSi)₂(OR') | Linear chain unit | -60 to -70 |
| T³ | R-Si(OSi)₃ | Fully cross-linked | -70 to -80 |
Note: R = m-aminophenyl; R' = H or CH₃. Chemical shifts are relative to TMS and can vary with solvent and pH.
Surface and Bulk Morphological Characterization
Microscopy techniques are vital for visualizing the physical structure of surfaces and materials modified with this compound. They provide direct evidence of how the silane treatment alters the surface texture, homogeneity, and nanoscale features of the system.
Scanning Electron Microscopy (SEM) for Microstructure Analysis
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface microstructure of materials. It provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals derived from electron-sample interactions reveal information about the surface topography and composition.
In the context of this compound-modified systems, SEM is used to:
Assess the uniformity and coverage of the silane coating.
Identify the formation of aggregates or islands of polymerized silane.
Observe changes in the surface texture, such as increased roughness or smoothing effects.
Analyze the interface between the modified substrate and another material in a composite.
Detailed Research Findings: Research on aminosilane-modified surfaces has shown that the resulting morphology is highly dependent on the reaction conditions, such as the solvent, silane concentration, and water content. researchgate.net SEM analysis can reveal whether the silanization process results in a smooth, uniform monolayer or in the formation of larger, three-dimensional polymeric islands. For instance, using toluene (B28343) as a solvent for aminosilane (B1250345) deposition has been shown to sometimes lead to a rougher layer with a significant number of polymerized islands. researchgate.net SEM images can qualitatively and quantitatively describe these features, providing crucial feedback for optimizing the modification process.
Transmission Electron Microscopy (TEM) for Nanoscale Morphology
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, making it the ideal tool for investigating the nanoscale morphology of modified systems. TEM operates by transmitting a beam of electrons through an ultrathin specimen, providing detailed images of the internal structure.
TEM is particularly valuable for characterizing:
Functionalized Nanoparticles: Visualizing the core-shell structure of nanoparticles coated with this compound. mdpi.comresearchgate.net
Film Thickness: Measuring the thickness of the deposited silane layer on a substrate with nanometer precision. mdpi.com
Particle Dispersion: Assessing the dispersion of silane-functionalized nanoparticles within a polymer matrix.
Detailed Research Findings: When nanoparticles are functionalized with silanes, TEM analysis can directly confirm the presence of a coating or shell around the nanoparticle core. mdpi.comnih.gov The thickness of this shell can be precisely measured from TEM micrographs, which is critical for applications where the shell thickness dictates the particle's properties. mdpi.com For example, in studies involving (3-mercaptopropyl)trimethoxysilane (B106455) on magnetic nanoparticles, TEM images clearly showed a light grey shell around the dark nanoparticle core, with the shell thickness being tunable by adjusting the silane-to-nanoparticle ratio. mdpi.com Similar analysis would be applied to systems using this compound to verify successful surface functionalization at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanometer scale. azooptics.com It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to generate a topographical map. spectraresearch.com
AFM is used to quantitatively measure key surface parameters, including:
Surface Roughness: Calculating parameters like average roughness (Ra) and root-mean-square roughness (Rq). chalcogen.ro
Feature Dimensions: Measuring the height, width, and volume of surface features, such as silane aggregates or islands.
Surface Homogeneity: Assessing the uniformity of the silane coating at the nanoscale.
Detailed Research Findings: AFM is a powerful tool for quantifying the changes in surface roughness resulting from silanization. oamjms.euoamjms.eu Studies have shown that surface treatment can significantly alter roughness parameters. oamjms.eu For instance, the modification of a surface can lead to either an increase in roughness, due to the formation of polymeric silane clusters, or a decrease, if the silane fills in surface valleys. mdpi.com These quantitative data are crucial for applications where surface topography influences properties like adhesion, wettability, and biocompatibility. nih.gov
The table below presents typical surface roughness parameters that can be obtained from AFM analysis of a modified surface.
Interactive Data Table: Typical AFM Surface Roughness Parameters
| Parameter | Symbol | Description | Typical Range for Modified Surfaces |
|---|---|---|---|
| Average Roughness | Ra | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. chalcogen.ro | 0.1 nm - 50 nm |
| Root Mean Square Roughness | Rq | The root mean square average of the height deviations taken from the mean image data plane. chalcogen.ro | 0.2 nm - 70 nm |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique utilized to determine the elemental composition, chemical state, and electronic state of the top 1 to 10 nanometers of a material's surface. brighton-science.com When this compound is applied to a substrate, XPS is instrumental in confirming the presence and chemical nature of the silane layer. The analysis involves irradiating the sample surface with X-rays, which causes the ejection of core electrons. brighton-science.com By measuring the kinetic energy of these ejected electrons, their binding energy can be calculated, providing a unique fingerprint for each element and its chemical environment. brighton-science.com
In the context of this compound-modified systems, XPS is used to verify the covalent bonding of the silane to the substrate. High-resolution scans of key elements such as Silicon (Si), Nitrogen (N), Carbon (C), and Oxygen (O) provide detailed chemical state information. For instance, the Si 2p peak can confirm the formation of Si-O-Substrate bonds, indicating successful grafting. The N 1s peak confirms the presence of the amino group from the silane, which is crucial for subsequent interactions or adhesion promotion.
The quantitative capabilities of XPS allow for the determination of the atomic concentration of elements on the surface, which can be used to estimate the thickness and uniformity of the silane coating. technion.ac.il By comparing the elemental ratios, such as N:Si, researchers can infer the structure of the deposited silane layer. strath.ac.uk For example, a lower-than-expected N:Si ratio might suggest that the silane has formed a thicker, cross-linked polysiloxane layer on the surface. strath.ac.uk
| Element | XPS Peak | Typical Binding Energy (eV) | Information Derived for Silane-Modified Surface |
|---|---|---|---|
| Silicon | Si 2p | ~102-103 eV | Confirms presence of siloxane (Si-O-Si) and silicate (B1173343) (Si-O-Substrate) bonds. |
| Nitrogen | N 1s | ~399-400 eV | Indicates the presence of the amino (-NH2) functional group from the m-aminophenyl moiety. |
| Carbon | C 1s | ~285-286 eV | Identifies the phenyl ring and aliphatic carbons in the silane structure. |
| Oxygen | O 1s | ~531-533 eV | Relates to Si-O bonds within the silane layer and the substrate's oxide layer. |
Thermomechanical and Rheological Properties Assessment
Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Behavior
Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and composites, as a function of temperature and frequency. ptgeindhoven.nlaut.ac.ir It works by applying a small, oscillating stress to a sample and measuring the resultant strain. aut.ac.ir This allows for the determination of the storage modulus (E' or G'), which represents the elastic response or stiffness of the material, and the loss modulus (E'' or G''), which represents the viscous response or the material's ability to dissipate energy as heat.
In composites modified with this compound, DMTA is used to evaluate the effectiveness of the silane as a coupling agent. Improved adhesion between the filler/fiber and the polymer matrix, facilitated by the silane, typically leads to a higher storage modulus in the glassy and rubbery states. thermofisher.com This indicates enhanced stiffness and more efficient stress transfer from the matrix to the reinforcement.
The glass transition temperature (Tg), a critical property of amorphous polymers, can be precisely determined from the peak of the loss modulus (G'') or the tan delta (the ratio of loss modulus to storage modulus, G''/G'). thermofisher.com An increase in the Tg of a composite upon addition of the silane-treated filler often signifies restricted polymer chain mobility at the interface, which is a direct consequence of strong interfacial bonding. thermofisher.com
| DMTA Parameter | Definition | Typical Effect of this compound |
|---|---|---|
| Storage Modulus (E' or G') | Measure of stored elastic energy (stiffness). | Increases, indicating improved reinforcement and load transfer. thermofisher.com |
| Loss Modulus (E'' or G'') | Measure of dissipated energy (damping). | The peak temperature, corresponding to Tg, may shift to a higher temperature. thermofisher.com |
| Tan Delta (tan δ) | Ratio of Loss Modulus to Storage Modulus (G''/G'). | The peak height may decrease, suggesting less energy dissipation and better interfacial adhesion. The peak temperature (Tg) often increases. |
Thermogravimetric Analysis (TGA) for Thermal Stability of Composite Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is widely used to assess the thermal stability of materials, including polymer composites. mdpi.com By heating a sample at a constant rate, a TGA curve is generated, showing the temperatures at which the material degrades. The first derivative of this curve (DTG) highlights the temperatures of maximum degradation rates. mdpi.com
The incorporation of fillers treated with this compound into a polymer matrix can significantly enhance the thermal stability of the resulting composite. The silane coupling agent improves the interfacial adhesion between the filler and the polymer matrix, which can restrict the thermal motion of the polymer chains at the interface. researchgate.net This "tortuous path" effect created by the well-dispersed, silane-coated fillers can also hinder the diffusion of volatile degradation products out of the material, thereby shifting the onset of degradation to higher temperatures. researchgate.net TGA results for such composites typically show an increased decomposition temperature compared to composites with untreated fillers or the neat polymer matrix. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. sgs-institut-fresenius.de It is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization. innovatechlabs.comazom.com The sample and a reference are heated or cooled at the same rate, and the difference in heat flow required to maintain them at the same temperature is measured. sgs-institut-fresenius.de
For polymers and composites modified with this compound, DSC provides valuable insights into how the silane affects the material's thermal properties. nih.gov A key parameter measured is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve. hu-berlin.de Similar to DMTA findings, an increase in Tg observed by DSC can indicate strong interactions between the polymer matrix and the silane-treated filler, which restricts the mobility of polymer chains. researchgate.net DSC can also be used to study the crystallization and melting behavior of semi-crystalline polymers. Changes in the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity can be correlated with the nucleating effect of the silane-modified filler and the quality of the interface. innovatechlabs.comazom.com
Rheological Characterization of Dispersions and Composites
Rheology is the study of the flow and deformation of matter. Rheological characterization of dispersions (e.g., fillers in a liquid) and composites (e.g., in a polymer melt) is crucial for understanding processability and the final material structure. Techniques typically involve measuring viscosity and viscoelastic moduli as a function of shear rate, frequency, or temperature.
The surface modification of fillers with this compound can have a profound impact on the rheological properties of a composite system. The aminosilane can improve the wetting and deagglomeration of filler particles within a polymer matrix or solvent. This improved dispersion often leads to a decrease in the viscosity of the system at a given filler loading, which is beneficial for processing techniques like injection molding. Conversely, the strong interfacial interactions and network formation facilitated by the silane can sometimes lead to an increase in viscosity, especially at low shear rates, indicating a transition from liquid-like to solid-like behavior.
Surface Wettability and Porosity Analysis
Surface modification with this compound is frequently performed to alter the surface properties of a substrate, particularly its wettability. researchgate.net Wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly quantified by measuring the contact angle. A low contact angle (<90°) indicates good wetting (hydrophilic surface if the liquid is water), while a high contact angle (>90°) indicates poor wetting (hydrophobic surface). es-france.com
The aminophenyl group of the silane can impart a more hydrophobic character to an otherwise hydrophilic surface (like glass or silica), while the silanol groups formed upon hydrolysis can bond to the substrate. Contact angle goniometry is the standard method used to measure these changes. A droplet of a probe liquid (e.g., water) is placed on the surface, and the angle it forms with the solid is measured. The change in contact angle before and after silane treatment provides direct evidence of successful surface modification. researchgate.net
Porosity analysis characterizes the pore structure of a material, including pore volume, pore size distribution, and surface area. researchgate.netosti.gov Techniques like mercury intrusion porosimetry (MIP) and gas adsorption (e.g., using nitrogen) are commonly employed. researchgate.netmdpi.com In composite materials, the interface between a filler and the matrix can contain voids or pores. The use of this compound as a coupling agent can reduce this interfacial porosity by promoting strong adhesion and eliminating gaps. This reduction in porosity can be quantified by a decrease in the volume of mercury intruded at high pressures (MIP) or a change in the gas adsorption isotherm, leading to improved mechanical and barrier properties of the composite. mdpi.com
Contact Angle Measurements for Surface Energy Determination
Contact angle measurement is a fundamental technique used to quantify the wettability of a solid surface, which provides insight into its surface free energy (SFE). es-france.complasmatreat.com When a liquid droplet is placed on a solid surface, the angle formed at the three-phase (solid, liquid, and vapor) boundary is the contact angle. es-france.com This angle is governed by the balance of adhesive and cohesive forces and is described by Young's equation. es-france.com Surfaces with low contact angles (typically <90°) are considered hydrophilic or highly wettable, while those with high contact angles (>90°) are hydrophobic or poorly wettable. es-france.com
The modification of substrates with this compound alters the surface chemistry, thereby changing the contact angle and surface energy. Silanization, the process of applying silane coupling agents, is an effective method to modify surfaces rich in hydroxyl groups, such as glass or silica (B1680970). nih.gov The trimethoxysilyl group of the molecule can hydrolyze and form covalent bonds with the substrate, while the aminophenyl group presents a new chemical functionality at the surface. This functionalization can significantly change the surface's interaction with liquids. For instance, treating a hydrophilic substrate can make it more organophilic.
The surface free energy of the modified material can be calculated from the contact angles of several liquids with known surface tension properties, using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. nih.govresearchgate.net This provides a quantitative measure of how the silane treatment has altered the surface's energetic properties. In some applications, surface modification with a silane coupling agent can lead to a decrease in the water contact angle, indicating an increase in hydrophilicity and surface energy, which can improve adhesion to polar matrices like water-based binders. nih.gov
| Property | Unmodified Aggregate | Silane Coupling Agent Modified Aggregate |
| Contact Angle | ~108° (Hydrophobic) | Decreased by 25.5% |
| Surface Energy | Low | Increased |
| Wettability | Low | Increased |
| This table presents representative data on how a silane coupling agent can modify the surface properties of a recycled plastic film-based aggregate. The contact angle decreased with treatment, indicating an increase in wettability. nih.gov |
Nitrogen Adsorption/Desorption for Pore Structure Characterization
Nitrogen physisorption analysis at 77 K (the boiling point of liquid nitrogen) is a standard and powerful technique for characterizing the pore structure of solid materials. clays.org By measuring the amount of nitrogen gas that adsorbs to a surface as a function of relative pressure, an adsorption-desorption isotherm is generated. clays.org The shape of this isotherm provides qualitative information about the material's pore structure. According to the IUPAC classification, a Type IV isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm), often exhibiting a hysteresis loop between the adsorption and desorption branches. mdpi.com
From these isotherms, key quantitative parameters can be derived:
Specific Surface Area: Calculated using the Brunauer-Emmett-Teller (BET) theory. mdpi.com
Pore Size Distribution: Often determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. mdpi.com
Total Pore Volume: Typically measured at a relative pressure close to saturation. mdpi.com
When a porous substrate, such as mesoporous silica gel, is functionalized with this compound, the silane molecules graft onto the internal pore surfaces. This modification invariably alters the material's textural properties. The presence of the silane molecules within the pores leads to a reduction in the available space, which is reflected in the nitrogen adsorption data. Typically, a decrease in the specific surface area, total pore volume, and average pore diameter is observed after surface modification. mdpi.com
| Sample | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| Mesoporous Silica Gel (MSG) | 334 | 0.93 |
| MSG modified with 30% APTS | 237 | 0.67 |
| This table shows the effect of modifying mesoporous silica gel (MSG) with 3-Aminopropyltrimethoxysilane (APTS), an aminofunctional silane analogous to this compound. The data clearly indicates a reduction in both specific surface area and total pore volume after functionalization. mdpi.com |
Optical and Dielectric Properties Evaluation
The optical and dielectric properties of materials are crucial for applications in electronics and photonics. The incorporation of this compound as a coupling agent, surface modifier, or component in a composite material can significantly influence these characteristics.
Optical Properties
| Compound | Refractive Index (nD) |
| This compound | 1.5187 |
| This table provides the reported refractive index for the pure chemical compound this compound. gelest.comchemicalbook.com |
Dielectric Properties
The dielectric properties of a material describe its behavior in an electric field. Key parameters include:
Dielectric Constant (Relative Permittivity): A measure of a material's ability to store electrical energy in an electric field.
Dielectric Loss: Quantifies the dissipation of energy as heat within a dielectric material when subjected to an alternating electric field. chalcogen.ro A low dielectric loss is desirable for insulating materials. silcotek.com
Dielectric Breakdown Strength: The maximum electric field strength that a material can withstand without losing its insulating properties. tuni.fi
Surface modification of filler particles (e.g., metal oxides) with silanes like this compound can significantly alter the dielectric properties of the resulting polymer composites. chalcogen.ro The silane layer can improve the dispersion of particles within the matrix and modify the interface, which affects polarization and charge mobility. chalcogen.ro This can lead to changes in both the dielectric constant and dielectric loss of the composite material. chalcogen.roresearchgate.net For instance, improved dispersion and interfacial bonding can reduce defects and voids, potentially leading to higher dielectric breakdown strength, a critical factor for high-voltage insulation applications. tuni.fi
Computational and Theoretical Studies on M Aminophenyltrimethoxysilane Systems
Density Functional Theory (DFT) for Molecular and Interfacial Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the chemical reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons in a molecule and how this distribution influences its interactions with other chemical species.
Detailed research findings from DFT studies on molecules similar to m-Aminophenyltrimethoxysilane reveal that the reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.comnih.gov
Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity. These descriptors include:
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. mdpi.comnih.gov
These descriptors are instrumental in predicting the behavior of this compound in various chemical environments, including its interactions at interfaces, which is critical for its application as a coupling agent.
| DFT Reactivity Descriptor | Significance in Molecular and Interfacial Reactivity |
|---|---|
| Electronegativity (χ) | Indicates the tendency of the molecule to attract electrons in a chemical bond. |
| Chemical Hardness (η) | Measures the resistance to deformation of the electron cloud, with higher values indicating greater stability. |
| Chemical Softness (S) | Represents the inverse of hardness; a higher value suggests greater reactivity. |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to act as an electrophile, accepting electrons. |
Molecular Dynamics Simulations for Structural Stability and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. This technique is particularly useful for understanding the structural stability of materials and the behavior of molecules in different environments, such as in thin films or at interfaces.
For aminosilanes, including those structurally related to this compound, MD simulations have been employed to investigate the formation and stability of self-assembled monolayers on various substrates. These simulations can elucidate how the molecules orient themselves on a surface and how they interact with each other and with the substrate. acs.orgnih.govnih.gov
Key insights that can be gained from MD simulations of this compound systems include:
Conformational Analysis: Identifying the preferred shapes and orientations of the molecule in different states (e.g., in solution, on a surface).
Film Formation and Stability: Simulating the process of silane (B1218182) molecules assembling into a film and assessing the stability of this film under various conditions, such as in the presence of water or at elevated temperatures. acs.orgnih.govnih.gov
Diffusion Behavior: Studying the movement of small molecules, such as water and oxygen, through a film of this compound. This is particularly relevant for understanding its performance as a corrosion inhibitor. A study on aminopropyl trimethoxysilane (B1233946) films showed that the mean square displacement (MSD) of corrosive media like oxygen and water was significantly reduced within the silane film compared to in air, indicating a shielding effect. researchgate.netresearchgate.net The degree of cross-linking within the silane film was found to influence this shielding effect. researchgate.netresearchgate.net
| Parameter from MD Simulation | Insight into Structural Stability and Dynamic Behavior |
|---|---|
| Mean Square Displacement (MSD) | Characterizes the average distance a molecule travels over time, indicating its mobility and the permeability of a material. |
| Radius of Gyration (Rg) | Provides a measure of the size and shape of a polymer chain or a molecular assembly. |
| Interfacial Energy | Quantifies the energy at the interface between two materials, which is crucial for adhesion and stability. |
Machine Learning Algorithms for Isomer Identification and Predictive Modeling
Machine learning (ML) is a branch of artificial intelligence that enables computer systems to learn from and make predictions based on data. In the field of chemistry, ML algorithms are increasingly being used for a variety of tasks, including the prediction of molecular properties, the discovery of new materials, and the analysis of complex chemical data. researchgate.netmdpi.complos.org
One of the significant challenges in working with aminophenylsilanes is the potential for different isomers (ortho-, meta-, and para-). These isomers can have different physical and chemical properties, and their presence can affect the performance of the material. A study on octa(aminophenyl)silsesquioxane (OAPS), a related compound, demonstrated the use of ML in conjunction with experimental data to identify its different isomers. researchgate.net While DFT calculations were found to be more accurate for assigning spectral peaks to specific isomers, ML provides a faster method for analysis. researchgate.net
Applications of machine learning for this compound systems could include:
Isomer Identification: Training ML models on spectroscopic data (e.g., infrared or NMR spectra) to rapidly identify the presence and relative amounts of ortho-, meta-, and para-isomers in a sample. researchgate.net Advanced spectroscopic techniques combined with machine learning have shown the ability to differentiate closely related structural isomers. europeanpharmaceuticalreview.com
Predictive Modeling: Developing models that can predict the properties of this compound based on its molecular structure. researchgate.netmdpi.complos.org This can include predicting its reactivity, stability, or performance in a particular application. These predictive models can significantly accelerate the design and development of new materials. researchgate.net
| Machine Learning Application | Description |
|---|---|
| Isomer Identification | Classification models trained on spectroscopic data to distinguish between ortho-, meta-, and para-isomers of this compound. |
| Predictive Modeling | Regression models to predict physicochemical properties and performance characteristics based on molecular descriptors. |
Environmental Stability and Degradation Research of M Aminophenyltrimethoxysilane Derived Materials
Hydrolytic Stability of Silane (B1218182) Layers and Interfacial Bonds
The fundamental mechanism of adhesion for m-Aminophenyltrimethoxysilane involves the hydrolysis of its methoxy (B1213986) groups to form reactive silanols. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, such as glass or metal, to form durable siloxane (Si-O-Si) bonds. They can also co-condense with each other to form a cross-linked silane layer. The aminophenyl group is then available to interact and form bonds with an organic polymer matrix.
However, the presence of water in the environment can reverse this process. The hydrolytic stability of these siloxane bonds is a critical factor in the long-term durability of materials treated with this compound. The general reaction of the silane with water and moisture in the air leads to the liberation of methanol (B129727). nih.gov While the compound is stable in sealed containers stored under nitrogen in the dark, exposure to atmospheric moisture initiates the hydrolysis process. nih.gov
Research on aminosilanes, a class of compounds to which this compound belongs, indicates that the amine functionality can play a role in the hydrolysis of the siloxane bonds. This can potentially impact the stability of the silane layer. The structure of the organic group attached to the silicon atom is a key determinant of the hydrolytic stability of the silane layer.
The following table summarizes the general effects of environmental conditions on aminosilane (B1250345) layers, which are expected to be broadly applicable to this compound.
| Environmental Factor | Effect on Silane Layer and Interfacial Bonds |
| High Humidity | Promotes hydrolysis of siloxane bonds, potentially weakening the interfacial adhesion. |
| Elevated Temperature | Can accelerate the rate of hydrolytic degradation, especially in the presence of moisture. |
| Aqueous Solutions | Immersion can lead to the leaching of silane molecules and degradation of the interfacial region. |
| UV Radiation | While not directly affecting the siloxane bond, it can degrade the organic polymer matrix, indirectly impacting the overall composite integrity. |
Long-Term Performance and Durability in Applied Systems
Degradation of the interfacial bond due to environmental factors like moisture and temperature can lead to a decline in the mechanical properties of the composite material over time. This can manifest as a reduction in tensile strength, flexural strength, and fatigue life.
While comprehensive long-term aging studies specifically on this compound are not widely published, the principles of interfacial degradation in composites are well-established. The ingress of water into the composite can lead to several detrimental effects at the interface:
Weakening of the Silane Layer: Hydrolysis can break down the cross-linked siloxane network within the silane layer itself.
Disruption of Interfacial Bonds: Water molecules can attack the siloxane bonds formed between the silane and the inorganic substrate.
Swelling of the Polymer Matrix: The absorption of water by the polymer matrix can cause swelling, leading to mechanical stresses at the interface.
The following table outlines potential long-term performance issues in applied systems using this compound, based on general knowledge of silane coupling agents.
| Application | Potential Long-Term Performance Issues |
| Fiber-Reinforced Composites | Reduction in mechanical properties (e.g., strength, stiffness) due to interfacial degradation. Increased susceptibility to delamination and fatigue failure. |
| Adhesives and Sealants | Loss of adhesion to substrates over time, especially in humid or wet environments. |
| Coatings | Reduced corrosion resistance and potential for blistering or delamination of the coating from the substrate. |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for m-aminophenyltrimethoxysilane, and how can reaction efficiency be quantified?
- Methodological Answer : Synthesis typically involves hydrolysis-condensation reactions under controlled humidity or catalytic conditions. Optimize parameters such as solvent polarity (e.g., anhydrous toluene), temperature (40–80°C), and catalyst selection (e.g., acetic acid). Quantify efficiency via yield calculations (gravimetric analysis) and spectroscopic validation (e.g., for Si-O bond formation at ~−50 to −60 ppm). Monitor unreacted precursors using thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Prioritize:
- FTIR : Identify Si-O-Si stretching (1000–1100 cm) and NH bending (1550–1650 cm).
- : Aromatic protons (6.5–7.5 ppm) and methoxy groups (3.5–3.8 ppm).
- : Confirm siloxane network formation (−50 to −60 ppm). Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric accuracy .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers under inert gas (N) to prevent hydrolysis. Dispose of waste via neutralization (e.g., dilute HCl) and consult institutional hazardous waste guidelines. Documented instability of analogous silanes under heat/pressure necessitates avoiding temperatures >100°C .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the surface grafting efficiency of this compound on inorganic substrates (e.g., silica nanoparticles)?
- Methodological Answer :
- Experimental Design : Vary grafting time (1–24 hrs), concentration (1–5 wt%), and substrate pretreatment (e.g., plasma activation).
- Characterization :
- XPS : Detect Si 2p peaks (102–104 eV) to confirm covalent bonding.
- Contact Angle Goniometry : Measure hydrophobicity changes (pre/post-grafting).
- TGA : Quantify grafted silane mass loss (200–400°C). Include control samples to distinguish physisorption vs. chemisorption .
Q. What strategies are recommended for resolving contradictions in thermal stability data of this compound across different studies?
- Methodological Answer : Address discrepancies by:
- Cross-Validation : Replicate studies using identical heating rates (e.g., 10°C/min in TGA) and atmosphere (N vs. air).
- Statistical Analysis : Apply ANOVA to compare degradation onset temperatures from multiple trials.
- In Situ Spectroscopy : Use FTIR-coupled TGA to correlate mass loss with structural changes (e.g., Si-O bond cleavage). Reference empirical contradiction frameworks to refine reliability .
Q. What methodologies are employed to assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Aging : Immerse silane films in buffered solutions (pH 2–12) at 50°C for 48–72 hrs.
- Analysis : Monitor hydrolysis via:
- HPLC/GC-MS : Detect released methanol or aminophenol byproducts.
- Ellipsometry : Measure film thickness loss.
- Control : Compare with non-hydrolyzed samples using to quantify Si-OH formation .
Q. How can researchers mitigate side reactions during the functionalization of this compound with biomolecules (e.g., proteins)?
- Methodological Answer :
- Selective Activation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to target amine groups on the silane.
- Blocking Agents : Add ethanolamine to quench unreacted NHS esters.
- Characterization : Confirm conjugation via fluorescence labeling (e.g., FITC tags) and SDS-PAGE to assess protein integrity .
Notes for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
